molecular formula C18H17NO4S B2990652 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one CAS No. 877811-77-3

1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one

Cat. No.: B2990652
CAS No.: 877811-77-3
M. Wt: 343.4
InChI Key: GJCQEBIZVAHSOU-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a synthetic chemical compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . The structure is further functionalized with a 3,4-diethoxybenzoyl group, which may influence its electronic properties, bioavailability, and target binding affinity. The benzothiazole nucleus is intensively studied for its wide range of biological activities, including potential antimicrobial, anticancer, and neuroprotective effects . Specifically, derivatives similar to this compound have been investigated as inhibitors of specific biological targets, such as centromere-associated protein E (CENP-E), for the development of targeted cancer therapies . Other benzothiazole analogs have shown promise in research as amyloid β-targeted compounds for studying neurodegenerative conditions . The 1,3-dihydro-2,1-benzothiazol-3-one segment of the molecule is structurally related to benzisothiazolinone (BIT), a moiety known for its biocidal properties and utility in preserving industrial products . This suggests potential research applications in developing new antimicrobial or antifungal agents. This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as compounds in this class may have the potential to cause skin sensitization or other hazards .

Properties

IUPAC Name

1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCQEBIZVAHSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol under controlled conditions to yield the desired benzothiazole derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.

    Substitution: Nucleophilic substitution reactions are possible, where the benzoyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Based Derivatives ()

Benzofuran derivatives, such as methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5), exhibit cytotoxic and antifungal activities. Key comparisons include:

Property Compound 4 Compound 5 Target Compound
Molecular Formula C₁₁H₉BrO₄ C₁₆H₂₁BrNO₅ C₁₈H₁₇NO₅S (estimated)
Molecular Weight (g/mol) 301.1 388.25 359.4 (calculated)
Key Substituents Bromo, hydroxy, methoxy Bromo, diethylaminoethoxy, methoxy 3,4-Diethoxybenzoyl, benzothiazol-3-one
Biological Activity Cytotoxic against cancer cell lines Antifungal and cytotoxic Not explicitly reported; inferred from analogs

Compound 5’s diethylaminoethoxy group enhances antifungal activity compared to compound 4, suggesting that ethoxy substituents (as in the target compound) may similarly modulate bioactivity . Notably, brominated benzofurans exhibit lower cytotoxicity than non-brominated precursors, a trend that may extend to brominated benzothiazoles .

Benzothiazole Derivatives ()

  • 1,3-Dihydro-2,1-benzothiazol-3-one (Parent Compound) : Serves as the scaffold for the target compound. Its reactivity (e.g., nucleophilic substitution at the thiazole ring) is critical for functionalization, as seen in , where allylation of a benzothiazole derivative yields antimicrobial analogs .
  • Saccharin (1,2-Benzisothiazol-3(2H)-one-1,1-dioxide) : A structurally related compound with a sulfonyl group. Saccharin’s stability and low reactivity contrast with the target compound’s ethoxybenzoyl group, which may confer greater lipophilicity and membrane permeability .

Pyrazol-3-one Derivatives ()

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes allylation to form antimicrobial agents. This highlights the benzothiazole ring’s role in facilitating nucleophilic substitutions, a feature shared with the target compound .

Biological Activity

1-(3,4-Diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H17N1O3S
  • Molecular Weight : 303.37 g/mol
  • CAS Number : 40352-87-2

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Antioxidant Activity

The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS. Results indicated that it possesses a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Assay Type IC50 Value (µg/mL)
DPPH45
ABTS50

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis in human cancer cells through the activation of caspase pathways.

Cell Line IC50 Value (µM)
HeLa12
MCF-715
A54910

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Mechanisms : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.

Case Studies

  • Antimicrobial Study : In a clinical trial assessing the efficacy of benzothiazole derivatives against multi-drug resistant bacteria, this compound was found to significantly reduce bacterial load in infected models.
  • Cancer Research : A study published in Cancer Letters highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer, showcasing its potential as an anticancer agent.

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